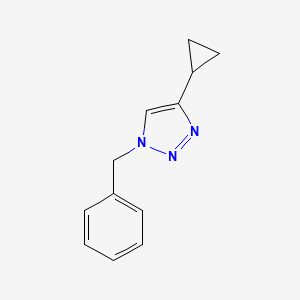
1-苄基-4-环丙基-1H-1,2,3-三唑
描述
1-Benzyl-4-cyclopropyl-1H-1,2,3-triazole is a heterocyclic compound belonging to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of 1-Benzyl-4-cyclopropyl-1H-1,2,3-triazole consists of a triazole ring substituted with a benzyl group at the first position and a cyclopropyl group at the fourth position.
科学研究应用
1-Benzyl-4-cyclopropyl-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
作用机制
Target of Action
1-Benzyl-4-cyclopropyl-1H-1,2,3-triazole, also known as 1-benzyl-4-cyclopropyltriazole, is a triazole derivative Triazole derivatives have been known to exhibit biological activities, particularly as anti-leishmanial agents and tuberculosis inhibitors .
Mode of Action
The triazole ring in the compound is known to interact with its targets via hydrogen bonding . The molecule is disposed about a mirror plane with the triazole ring lying in the plane and being orthogonal to the cyclopropyl ring . This structural feature may influence its interaction with its targets.
Biochemical Pathways
Triazole derivatives are known to interfere with various biochemical pathways, depending on their targets .
Result of Action
Given its potential anti-leishmanial and anti-tuberculosis activities , it can be inferred that the compound may exert cytotoxic effects on the causative agents of these diseases.
准备方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-cyclopropyl-1H-1,2,3-triazole can be synthesized through the azide-alkyne Huisgen cycloaddition, also known as “click chemistry.” This method involves the reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst to form the triazole ring. The reaction is highly efficient, regioselective, and devoid of side reactions .
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of palladium hydroxide on activated charcoal as a catalyst in hydrogenation reactions is also common in the industrial preparation of this compound .
化学反应分析
Types of Reactions: 1-Benzyl-4-cyclopropyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on activated charcoal.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on activated charcoal.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: Formation of corresponding triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives.
相似化合物的比较
- 1-Benzyl-4-phenyl-1H-1,2,3-triazole
- 4-Cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole
- Ethyl 1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole-4-carboxylate
Comparison: 1-Benzyl-4-cyclopropyl-1H-1,2,3-triazole is unique due to the presence of both benzyl and cyclopropyl groups, which confer distinct chemical and biological properties. Compared to 1-Benzyl-4-phenyl-1H-1,2,3-triazole, the cyclopropyl group in 1-Benzyl-4-cyclopropyl-1H-1,2,3-triazole provides additional steric hindrance, potentially affecting its binding affinity and selectivity for molecular targets .
属性
IUPAC Name |
1-benzyl-4-cyclopropyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-4-10(5-3-1)8-15-9-12(13-14-15)11-6-7-11/h1-5,9,11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTPSKKYXLMCEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101238605 | |
| Record name | 4-Cyclopropyl-1-(phenylmethyl)-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101238605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1151920-05-6 | |
| Record name | 4-Cyclopropyl-1-(phenylmethyl)-1H-1,2,3-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1151920-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyclopropyl-1-(phenylmethyl)-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101238605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 4-{[4-(methoxycarbonyl)phenyl]methoxy}piperidine-1-carboxylate](/img/structure/B1650132.png)
![4-[(4-Iodophenyl)methoxy]piperidine](/img/structure/B1650133.png)
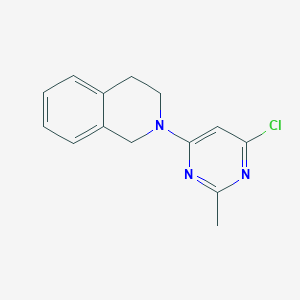
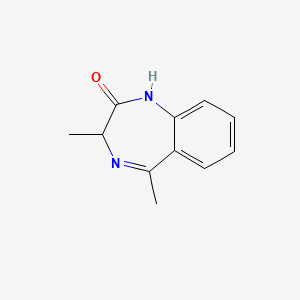
![4,4'-Bipyridinium, 1,1'-bis[3-(trimethylammonio)propyl]-](/img/structure/B1650137.png)
![Thiazolo[3,2-b][1,2,4]triazol-6-ol, 5,6-dihydro-2-phenyl-](/img/structure/B1650139.png)
![4-(6-Methoxypyridin-3-yl)thieno[3,2-d]pyrimidine](/img/structure/B1650142.png)

![7-Methylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1650144.png)
![Ethanone, 2-[[(4-methoxyphenyl)methyl]amino]-1-phenyl-, hydrochloride](/img/structure/B1650145.png)
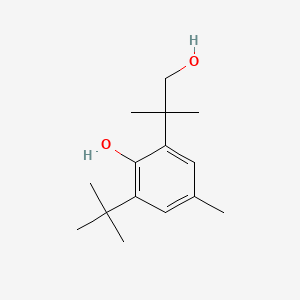
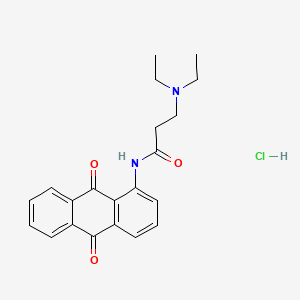
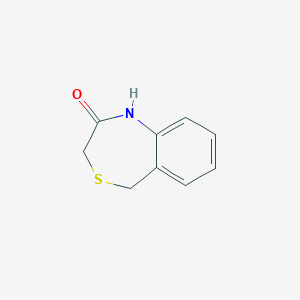
![2-Amino-1-benzo[b]thiophen-3-yl-ethanol hydrochloride salt](/img/structure/B1650153.png)
